2-Bromo-4-ethyl-1-fluorobenzene
Overview
Description
2-Bromo-4-ethyl-1-fluorobenzene is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 1 are replaced by bromine, ethyl, and fluorine groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethyl-1-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethyl-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form ethane derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, and boronic acids are used under mild conditions with bases like potassium carbonate in aqueous or alcoholic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of ethane derivatives.
Scientific Research Applications
2-Bromo-4-ethyl-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials, such as liquid crystals and polymers.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethyl-1-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the bromine atom is replaced by a nucleophile through the formation of a negatively charged intermediate. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the boronic acid.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1-iodobenzene
- 1-Bromo-4-fluorobenzene
- 2-Bromo-4-chlorobenzene
Uniqueness
2-Bromo-4-ethyl-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties
Biological Activity
2-Bromo-4-ethyl-1-fluorobenzene, with the molecular formula C₈H₈BrF, is a halogenated aromatic compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with a bromine atom at the second position, an ethyl group at the fourth position, and a fluorine atom at the first position. This arrangement contributes to its reactivity and potential interactions within biological systems.
Key Physical Properties:
Property | Value |
---|---|
Molecular Weight | 189.02 g/mol |
Appearance | Colorless liquid |
Boiling Point | 150 °C |
Solubility in Water | Insoluble |
Biological Activity
Research indicates that this compound exhibits several biological activities primarily related to its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and can influence pharmacokinetic profiles of various drugs.
1. Enzyme Inhibition
This compound has been identified as an inhibitor of certain cytochrome P450 enzymes. This inhibition can lead to significant drug-drug interactions, making it relevant in pharmacological studies. The compound's ability to modulate enzyme activity suggests potential applications in drug development and toxicology research.
Synthesis Methods
Several methods for synthesizing this compound have been reported:
- Bromination of Ethyl Fluorobenzene : This method involves the reaction of ethyl fluorobenzene with bromine in the presence of a Lewis acid catalyst.
- Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles to create derivatives with potentially different biological activities.
Case Study 1: Enzyme Interaction
A study focusing on the interaction of this compound with cytochrome P450 enzymes demonstrated that this compound could inhibit specific isoforms critical for drug metabolism. This finding underscores its significance in understanding drug interactions and metabolic pathways.
Case Study 2: Comparative Toxicity Analysis
Comparative studies on toxicity between halogenated aromatic compounds revealed that structural modifications significantly affect toxicity profiles. For instance, variations in substitution patterns led to different LD50 values and observed toxic effects, suggesting that similar trends may apply to this compound .
Properties
IUPAC Name |
2-bromo-4-ethyl-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXWORGKEZAUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595778 | |
Record name | 2-Bromo-4-ethyl-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891843-33-7 | |
Record name | 2-Bromo-4-ethyl-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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